molecular formula C9H7Cl3O3 B8627237 2,2,2-Trichloroethyl 2-hydroxybenzoate CAS No. 56529-85-2

2,2,2-Trichloroethyl 2-hydroxybenzoate

Cat. No. B8627237
CAS RN: 56529-85-2
M. Wt: 269.5 g/mol
InChI Key: UELQWFGZUCGZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 2-hydroxybenzoate is a useful research compound. Its molecular formula is C9H7Cl3O3 and its molecular weight is 269.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trichloroethyl 2-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl 2-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

56529-85-2

Product Name

2,2,2-Trichloroethyl 2-hydroxybenzoate

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-hydroxybenzoate

InChI

InChI=1S/C9H7Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h1-4,13H,5H2

InChI Key

UELQWFGZUCGZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(Cl)(Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

--A mixture of salicylic acid (90 g), 2,2,2-trichloroethanoI (270 g) and concentrated sulphuric acid (50 g) was stirred and heated at 100° C. for 4 hours. The mixture was diluted with chloroform (800 ml) and extracted with water (2×500 ml). After further extraction with saturated aqueous sodium bicarbonate solution (1000 ml), the organic layer was washed with water (2×500 ml) and dried (Mg SO4). The chloroform and excess trichloroethanol was removed in vacuo (65° C./20 mmHg) and the product was distilled (110°-112° C./0.5 mmHg) to give 2,2,2-trichloroethyl salicylate (104 g, 59% ) as a clear liquid which solidified on cooling.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.